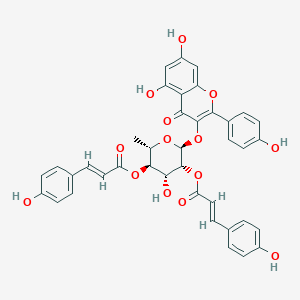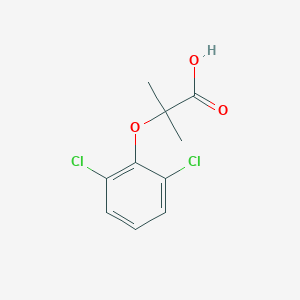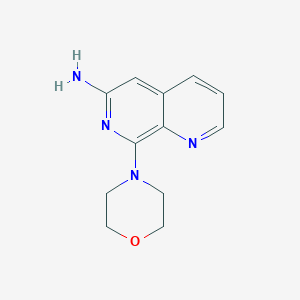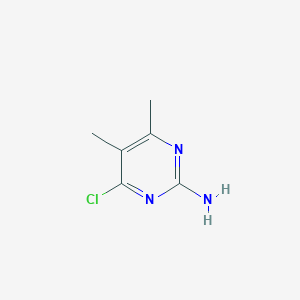
2'',4''-Di-O-(E-p-Coumaroyl)afzelin
Vue d'ensemble
Description
“2/,4/-Di-O-(E-p-couMaroyl)afzelin” is a compound that has been isolated from Epimedium sagittatum . It has a molecular weight of 724.66 and a molecular formula of C39H32O14 .
Molecular Structure Analysis
The molecular structure of “2/,4/-Di-O-(E-p-couMaroyl)afzelin” is represented by the formula C39H32O14 . For more detailed structural information, you may refer to the chemical structure provided by the source .Physical and Chemical Properties Analysis
The physical and chemical properties of “2/,4/-Di-O-(E-p-couMaroyl)afzelin” include a molecular weight of 724.66 and a molecular formula of C39H32O14 .Applications De Recherche Scientifique
Propriétés antimicrobiennes
Le kaempférol et ses composés associés, dont le “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin”, ont été trouvés pour présenter une forte activité antibactérienne contre différentes souches de SARM in vitro . Cela suggère que ces composés pourraient être utilisés dans le développement de nouveaux médicaments antimicrobiens, en particulier face à l'émergence de la résistance de nombreux agents pathogènes .
Effets anti-inflammatoires
Le glycoside de flavonol p-coumaroyle, kaempférol 3-O-[2″,4″-O-di-(E)-p-coumaroyl] β-D-glucopyranoside, un composé apparenté au “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin”, a été isolé des feuilles de Quercus ilex et évalué pour ses effets anti-inflammatoires topiques . Il a montré une inhibition significative de la formation d'œdème à une concentration inhibitrice de 50 % (CI 50) de 0,04 μM , suggérant des applications potentielles dans le traitement des affections inflammatoires.
Effets anticancéreux
Le kaempférol, un flavonoïde apparenté au “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin”, est connu pour ses effets anticancéreux . Bien que des études spécifiques sur le “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin” ne soient pas mentionnées, il est plausible que ce composé puisse également posséder des propriétés anticancéreuses en raison de sa similitude structurelle avec le kaempférol.
Activités antifongiques et antiprotozoaires
En plus de leurs propriétés antibactériennes, le kaempférol et ses composés associés présentent également des activités antifongiques et antiprotozoaires . Cela suggère des applications potentielles du “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin” dans le traitement des infections fongiques et protozoaires.
Applications traditionnelles
Nombreuses sont les plantes contenant du kaempférol, qui peuvent également contenir du “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin”, qui ont été utilisées dans les systèmes traditionnels du monde entier pendant des siècles pour traiter de nombreuses affections . Cela suggère que le “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin” pourrait également avoir des applications potentielles en médecine traditionnelle.
Développement de médicaments
Les propriétés uniques du “2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin” et des composés apparentés suggèrent qu'ils pourraient être pris en considération dans les futurs développements de médicaments, en particulier en tant qu'agents anti-inflammatoires et antimicrobiens .
Mécanisme D'action
Target of Action
2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin is primarily known for its antimicrobial properties . .
Mode of Action
As an antimicrobial agent, it is presumed to interact with microbial cells, leading to their destruction or growth inhibition .
Biochemical Pathways
Given its antimicrobial properties, it may interfere with essential biochemical pathways in microbial cells, leading to their death or growth inhibition .
Result of Action
The primary result of the action of 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin is its antimicrobial effect. It is known to inhibit the growth of or kill microbes, thereby preventing or treating infections .
Analyse Biochimique
Biochemical Properties
2’‘,4’‘-Di-O-(E-p-Coumaroyl)afzelin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an alpha-glucosidase inhibitor . This interaction is crucial as alpha-glucosidase is an enzyme involved in carbohydrate metabolism, and its inhibition can help manage blood sugar levels. Additionally, 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin interacts with other proteins and enzymes, influencing various metabolic pathways and cellular processes.
Cellular Effects
2’‘,4’‘-Di-O-(E-p-Coumaroyl)afzelin exhibits several effects on different cell types and cellular processes. It has been shown to attenuate mitochondrial damage, enhance mitochondrial biogenesis, and decrease the levels of mitophagy-related proteins such as parkin and PTEN-induced putative kinase 1 . These effects suggest that 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin can improve cellular energy metabolism and protect cells from oxidative stress. Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic benefits.
Molecular Mechanism
The molecular mechanism of 2’‘,4’‘-Di-O-(E-p-Coumaroyl)afzelin involves various binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly inhibiting alpha-glucosidase . This inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent catalysis. Additionally, 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin may modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’‘,4’‘-Di-O-(E-p-Coumaroyl)afzelin have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin remains stable under specific storage conditions . Its degradation products and their impact on cellular processes require further investigation. Long-term studies in vitro and in vivo have demonstrated sustained beneficial effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as improved mitochondrial function and reduced oxidative stress . At higher doses, potential toxic or adverse effects may occur. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
2’‘,4’‘-Di-O-(E-p-Coumaroyl)afzelin is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its inhibition of alpha-glucosidase affects carbohydrate metabolism, leading to altered glucose levels . Additionally, 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin may modulate other metabolic pathways, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications and ensuring targeted delivery to specific tissues.
Subcellular Localization
2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and subsequent biochemical effects.
Propriétés
IUPAC Name |
[(2S,3R,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O14/c1-20-35(51-30(45)16-6-21-2-10-24(40)11-3-21)34(48)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-33(47)32-28(44)18-27(43)19-29(32)50-36(37)23-8-14-26(42)15-9-23/h2-20,34-35,38-44,48H,1H3/b16-6+,17-7+/t20-,34+,35-,38+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOHJUXDKSMQOG-NCLAQALISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C=CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)
![4-[4-(Tert-butyl)phenoxy]aniline hydrochloride](/img/structure/B171770.png)







